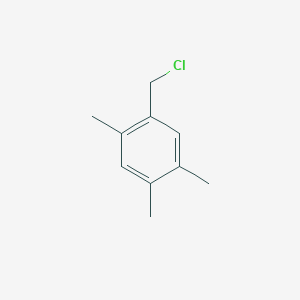

1-(Chloromethyl)-2,4,5-trimethylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2,4,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMFTAUOYLECGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333727 | |

| Record name | 1-(Chloromethyl)-2,4,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10340-77-9 | |

| Record name | 1-(Chloromethyl)-2,4,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-TRIMETHYLBENZYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Chloromethyl)-2,4,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(chloromethyl)-2,4,5-trimethylbenzene, a key intermediate in various chemical and pharmaceutical applications. The primary focus is on the Blanc chloromethylation of 1,2,4-trimethylbenzene (pseudocumene), detailing the reaction mechanism, experimental protocols, and factors influencing yield and purity. This document adheres to stringent data presentation and visualization requirements to facilitate understanding and replication by researchers in the field.

Introduction

1-(Chloromethyl)-2,4,5-trimethylbenzene, also known as 2,4,5-trimethylbenzyl chloride, is a substituted aromatic hydrocarbon of significant interest in organic synthesis. Its utility stems from the reactive chloromethyl group, which allows for a variety of subsequent chemical transformations, making it a valuable building block in the development of pharmaceuticals and other specialty chemicals. The most common and industrially relevant method for its synthesis is the Blanc chloromethylation of 1,2,4-trimethylbenzene. This guide will delve into the intricacies of this synthesis pathway.

The Blanc Chloromethylation Pathway

The Blanc chloromethylation is an electrophilic aromatic substitution reaction where an aromatic compound reacts with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂), to introduce a chloromethyl group onto the aromatic ring.

Reaction Mechanism

The reaction proceeds through several key steps:

-

Activation of Formaldehyde: The Lewis acid catalyst (e.g., ZnCl₂) activates the formaldehyde by coordinating to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Electrophilic Attack: The electron-rich aromatic ring of 1,2,4-trimethylbenzene attacks the activated formaldehyde, forming a carbocation intermediate.

-

Rearomatization: The aromatic ring is regenerated through the loss of a proton.

-

Formation of Benzyl Alcohol Intermediate: This results in the formation of a benzyl alcohol derivative.

-

Conversion to Benzyl Chloride: Under the acidic reaction conditions, the hydroxyl group of the benzyl alcohol is protonated and subsequently displaced by a chloride ion to yield the final product, 1-(chloromethyl)-2,4,5-trimethylbenzene.

dot

Figure 1: Mechanism of the Blanc Chloromethylation.

Regioselectivity

A significant challenge in the chloromethylation of 1,2,4-trimethylbenzene is controlling the regioselectivity. The three methyl groups on the benzene ring are activating and direct the electrophilic substitution to the ortho and para positions. This can lead to a mixture of isomers, with the desired product being the result of substitution at the 5-position. The distribution of these isomers is influenced by both electronic and steric factors.

dot

Figure 2: Regioselectivity in the Chloromethylation of 1,2,4-Trimethylbenzene.

By-product Formation

Besides isomeric products, the formation of by-products is a common issue. The most notable by-products are di- and polychloromethylated compounds and diphenylmethane derivatives. The latter arise from the subsequent Friedel-Crafts alkylation of the starting material or product with the newly formed benzyl chloride. Reaction conditions such as temperature and reaction time play a crucial role in minimizing the formation of these by-products.

Experimental Protocols

Detailed methodologies are critical for reproducible and high-yield synthesis. Below are representative experimental protocols derived from the literature.

Protocol 1: Chloromethylation with Paraformaldehyde and HCl

This is a classic and widely used method for the chloromethylation of 1,2,4-trimethylbenzene.

Materials:

-

1,2,4-Trimethylbenzene (pseudocumene)

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Zinc Chloride (catalyst)

Procedure:

-

In a well-ventilated fume hood, a reaction flask equipped with a stirrer, condenser, and gas inlet is charged with 1,2,4-trimethylbenzene, paraformaldehyde, and concentrated hydrochloric acid.

-

The mixture is stirred, and zinc chloride is added portion-wise as a catalyst.

-

A slow stream of hydrogen chloride gas is bubbled through the reaction mixture.

-

The reaction is heated to a specific temperature (e.g., 60-80°C) and maintained for a set duration (e.g., 2-6 hours).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and then brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent and unreacted starting material are removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 1-(chloromethyl)-2,4,5-trimethylbenzene.

dot

Figure 3: General Experimental Workflow for Chloromethylation.

Quantitative Data

The yield and product distribution of the chloromethylation of 1,2,4-trimethylbenzene are highly dependent on the reaction conditions. The following tables summarize quantitative data from various sources to provide a comparative overview.

| Parameter | Protocol A | Protocol B | Protocol C | Reference |

| Starting Material | 1,2,4-Trimethylbenzene | 1,2,4-Trimethylbenzene | 1,2,4-Trimethylbenzene | |

| Formaldehyde Source | Paraformaldehyde | Formalin | Paraformaldehyde | |

| Catalyst | ZnCl₂ | H₂SO₄/AcOH/PEG-800 | None (HCl-H₂O₂-CH₃COOH) | |

| Temperature (°C) | 60-65 | 50 | 60 | |

| Reaction Time (h) | 6 | 8 | 2 | |

| Yield (%) | Not specified | Good to Excellent | 82.8 (average) | |

| Conversion Rate (%) | Not specified | Not specified | 98.4 | |

| Purity (%) | Not specified | Not specified | 99 |

Table 1: Comparison of Different Synthesis Protocols.

| Reaction Time (h) | Monochloromethylated Product (%) | Bis-chloromethylated Product (%) |

| 6 | 38.2 | 61.8 |

| 13 | 34.8 | 65.2 |

Table 2: Product Distribution Over Time in a Specific Experiment.

Safety Considerations

The Blanc chloromethylation reaction requires careful handling due to the nature of the reagents and potential by-products.

-

Carcinogenic By-product: The reaction can produce bis(chloromethyl) ether, a potent carcinogen. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Corrosive Reagents: Concentrated hydrochloric acid and zinc chloride are corrosive. Appropriate gloves and eye protection are essential.

-

Exothermic Reaction: The reaction can be exothermic. Proper temperature control and monitoring are necessary to prevent runaway reactions.

Conclusion

The synthesis of 1-(chloromethyl)-2,4,5-trimethylbenzene via the Blanc chloromethylation of 1,2,4-trimethylbenzene is a well-established and versatile method. However, achieving high yields and purity requires careful control of reaction conditions to manage regioselectivity and minimize by-product formation. This guide provides the foundational knowledge and detailed protocols necessary for researchers and scientists to successfully synthesize this important chemical intermediate. Further research into novel catalytic systems and process optimization can lead to even more efficient and environmentally benign synthesis pathways.

physicochemical properties of 1-(Chloromethyl)-2,4,5-trimethylbenzene

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Chloromethyl)-2,4,5-trimethylbenzene

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to 1-(Chloromethyl)-2,4,5-trimethylbenzene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document consolidates key data into structured tables and presents detailed experimental protocols. Furthermore, it includes visualizations of synthetic and analytical workflows to facilitate a deeper understanding of the compound's characteristics and applications.

Physicochemical Properties

1-(Chloromethyl)-2,4,5-trimethylbenzene is a substituted aromatic hydrocarbon with the chemical formula C₁₀H₁₃Cl.[1] Its molecular structure consists of a benzene ring substituted with one chloromethyl group and three methyl groups at positions 2, 4, and 5. The arrangement of these functional groups influences its chemical reactivity and physical properties.

General and Calculated Properties

The fundamental properties of 1-(Chloromethyl)-2,4,5-trimethylbenzene are summarized in the table below. These values are a combination of experimentally derived and calculated data.

| Property | Value | Unit | Source |

| Molecular Formula | C₁₀H₁₃Cl | [1] | |

| Molecular Weight | 168.66 | g/mol | [1] |

| InChI | InChI=1S/C10H13Cl/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5H,6H2,1-3H3 | [1] | |

| SMILES | Cc1cc(C)c(CCl)cc1C | [1] | |

| McGowan's Characteristic Volume (McVol) | 140.240 | ml/mol | [1] |

| LogP (Octanol/Water Partition Coefficient) | 3.351 | [1] | |

| Log10 of Water Solubility (log₁₀WS) | -3.93 | mol/l | [1] |

Thermodynamic Properties

The following table outlines key thermodynamic data for 1-(Chloromethyl)-2,4,5-trimethylbenzene, which are crucial for understanding its behavior under various temperature and pressure conditions.

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 104.91 | kJ/mol | [1] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -63.35 | kJ/mol | [1] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 18.73 | kJ/mol | [1] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 46.50 | kJ/mol | [1] |

| Critical Temperature (Tc) | 721.45 | K | [2] |

| Critical Pressure (Pc) | 2687.42 | kPa | [1] |

| Normal Boiling Point (Tboil) | 507.25 | K | [2] |

| Normal Melting Point (Tfus) | 296.36 | K | [2] |

Experimental Protocols

Synthesis via Blanc Chloromethylation

The most common method for synthesizing chloromethyl arenes like 1-(Chloromethyl)-2,4,5-trimethylbenzene is the Blanc chloromethylation.[3] This reaction involves the introduction of a chloromethyl group onto an aromatic ring.

Methodology:

-

Reactant Preparation: 1,2,4-Trimethylbenzene (pseudocumene) is used as the aromatic substrate. Paraformaldehyde serves as the source of formaldehyde, and concentrated hydrochloric acid provides the chloride.

-

Catalyst: Anhydrous zinc chloride (ZnCl₂) is typically employed as a Lewis acid catalyst to activate the formaldehyde.[3]

-

Reaction Conditions: The reactants and catalyst are mixed in a suitable reaction vessel. The mixture is stirred, often with gentle heating, to facilitate the reaction. The temperature is carefully controlled to prevent the formation of byproducts.

-

Mechanism: The Lewis acid polarizes the C=O bond in formaldehyde, creating a highly reactive electrophile. The electron-rich π-system of the 1,2,4-trimethylbenzene ring then attacks the activated formaldehyde in an electrophilic aromatic substitution reaction.[3]

-

Work-up and Purification: After the reaction is complete, the mixture is quenched with water. The organic layer is separated, washed to remove any remaining acid and catalyst, and then dried. The crude product is purified, typically by distillation under reduced pressure, to yield 1-(Chloromethyl)-2,4,5-trimethylbenzene.

It is important to note that the chloromethylation of 1,2,4-trimethylbenzene can lead to a mixture of isomers due to the directing effects of the three methyl groups.[3]

Structural Elucidation via Spectroscopy

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for confirming the structure of 1-(Chloromethyl)-2,4,5-trimethylbenzene.

-

¹H NMR: The proton NMR spectrum would provide information about the chemical environment of the hydrogen atoms. Expected signals would include:

-

Singlets for the three distinct methyl groups on the aromatic ring.

-

A singlet for the two protons of the chloromethyl group.

-

Signals corresponding to the aromatic protons.

-

-

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, helping to confirm the substitution pattern on the benzene ring.[3]

2.2.2. Infrared (IR) and Raman Spectroscopy These vibrational spectroscopy techniques are used to identify the functional groups present.

-

Expected Vibrational Frequencies:

-

C-H stretching vibrations of the aromatic ring and methyl groups.

-

C=C stretching vibrations of the aromatic ring.

-

C-Cl stretching vibration of the chloromethyl group.

-

Various bending vibrations that are characteristic of the substitution pattern.[3]

-

Analytical Quantification via Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly selective and sensitive method for the separation, identification, and quantification of 1-(Chloromethyl)-2,4,5-trimethylbenzene.

Methodology:

-

Sample Preparation: The sample containing the analyte is dissolved in a suitable volatile solvent, such as dichloromethane or hexane. An internal standard may be added for accurate quantification.

-

Injection: A small volume of the prepared sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls.

-

Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This allows for unambiguous identification of 1-(Chloromethyl)-2,4,5-trimethylbenzene.

-

Quantification: The abundance of the characteristic ions is used to quantify the amount of the compound present in the sample.

Reactivity and Synthetic Applications

Synthesis of Thioethers

1-(Chloromethyl)-2,4,5-trimethylbenzene can serve as a precursor for the synthesis of other valuable organic compounds, such as thioethers.

Experimental Workflow:

-

The starting material, 1-(Chloromethyl)-2,4,5-trimethylbenzene, is reacted with thiourea in an ethanol solvent.

-

This reaction forms a stable crystalline intermediate, S-(2,4,5-trimethylbenzyl)isothiouronium chloride.[3]

-

The isothiouronium salt is then subjected to alkaline hydrolysis, typically using a sodium hydroxide solution.

-

This final step cleaves the isothiouronium group to yield the corresponding thiol, 2,4,5-trimethylbenzyl mercaptan.[3]

Caption: Synthesis pathway of thioethers from 1-(Chloromethyl)-2,4,5-trimethylbenzene.

Blanc Chloromethylation Synthesis Workflow

The general workflow for the synthesis of 1-(Chloromethyl)-2,4,5-trimethylbenzene via the Blanc chloromethylation reaction is depicted below.

Caption: General workflow for the synthesis of 1-(Chloromethyl)-2,4,5-trimethylbenzene.

Analytical Workflow using GC-MS

A typical analytical workflow for the identification and quantification of 1-(Chloromethyl)-2,4,5-trimethylbenzene is outlined in the following diagram.

Caption: A standard analytical workflow for the analysis of 1-(Chloromethyl)-2,4,5-trimethylbenzene.

Safety and Handling

1-(Chloromethyl)-2,4,5-trimethylbenzene is a chemical that requires careful handling. It is important to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection, and face protection. In case of insufficient ventilation, wear respiratory protection.

-

Handling: Use only in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces.[4] Take precautionary measures against static discharge.

-

Storage: Store in a well-ventilated place and keep the container tightly closed. It should be stored away from incompatible materials such as strong oxidizing agents.[4]

-

First Aid: In case of contact with skin, wash off immediately with plenty of water.[4] If in eyes, rinse cautiously with water for several minutes. If inhaled, remove the person to fresh air. Seek medical attention if irritation or other symptoms persist.

References

- 1. Benzene, 1-(chloromethyl)-2,4,5-trimethyl- (CAS 10340-77-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1,2,4-trimethyl-6-(chloromethyl)benzene - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1-(Chloromethyl)-2,4,5-trimethylbenzene | 10340-77-9 | Benchchem [benchchem.com]

- 4. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-(Chloromethyl)-2,4,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Chloromethyl)-2,4,5-trimethylbenzene, a versatile chemical intermediate. This document details its chemical identifiers, physical and chemical properties, experimental protocols for its synthesis and key reactions, and its relevance in various research and development applications.

Chemical Identifiers and Properties

1-(Chloromethyl)-2,4,5-trimethylbenzene, also known as 2,4,5-trimethylbenzyl chloride, is a substituted aromatic hydrocarbon. Its unique structure, featuring a chloromethyl group and three methyl groups on the benzene ring, makes it a valuable reagent in organic synthesis.

Table 1: Chemical Identifiers for 1-(Chloromethyl)-2,4,5-trimethylbenzene [1]

| Identifier | Value |

| CAS Number | 10340-77-9 |

| Molecular Formula | C₁₀H₁₃Cl |

| Molecular Weight | 168.66 g/mol |

| IUPAC Name | 1-(Chloromethyl)-2,4,5-trimethylbenzene |

| Synonyms | 2,4,5-Trimethylbenzyl chloride |

| InChI | InChI=1S/C10H13Cl/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5H,6H2,1-3H3 |

| InChI Key | YHMFTAUOYLECGZ-UHFFFAOYSA-N |

| SMILES | Cc1cc(C)c(CCl)cc1C |

Table 2: Physicochemical Properties of 1-(Chloromethyl)-2,4,5-trimethylbenzene [2]

A variety of physicochemical properties for 1-(Chloromethyl)-2,4,5-trimethylbenzene have been calculated and are presented below. These values are essential for designing reaction conditions and for understanding the compound's behavior in different environments.

| Property | Value | Unit | Source |

| Standard Gibbs free energy of formation (ΔfG°) | 104.91 | kJ/mol | Joback Calculated Property |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -63.35 | kJ/mol | Joback Calculated Property |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 18.73 | kJ/mol | Joback Calculated Property |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 46.50 | kJ/mol | Joback Calculated Property |

| Log10 of Water solubility in mol/l (log10WS) | -3.93 | Crippen Calculated Property | |

| Octanol/Water partition coefficient (logPoct/wat) | 3.351 | Crippen Calculated Property | |

| McGowan's characteristic volume (McVol) | 140.240 | ml/mol | McGowan Calculated Property |

| Critical Pressure (Pc) | 2687.42 | kPa | Joback Calculated Property |

| Normal Boiling Point Temperature (Tboil) | 507.25 | K | Joback Calculated Property |

| Critical Temperature (Tc) | 721.45 | K | Joback Calculated Property |

| Normal melting (fusion) point (Tfus) | 296.36 | K | Joback Calculated Property |

| Non-polar retention indices (Inp) | 1335.00 | NIST |

Experimental Protocols

Synthesis of 1-(Chloromethyl)-2,4,5-trimethylbenzene

The primary method for the synthesis of 1-(Chloromethyl)-2,4,5-trimethylbenzene is the Blanc chloromethylation of 1,2,4-trimethylbenzene (pseudocumene).[3] This electrophilic aromatic substitution reaction involves the introduction of a chloromethyl group onto the aromatic ring.

Reaction: C₆H₃(CH₃)₃ + CH₂O + HCl → C₆H₂(CH₃)₃(CH₂Cl) + H₂O

Detailed Methodology:

-

Reactants: 1,2,4-trimethylbenzene (pseudocumene), paraformaldehyde, and a source of hydrogen chloride (e.g., concentrated hydrochloric acid or gaseous HCl).

-

Catalyst: A Lewis acid, most commonly zinc chloride (ZnCl₂), is used to facilitate the reaction.[3]

-

Solvent: The reaction can be carried out in a suitable inert solvent, such as a halogenated hydrocarbon.

-

Procedure:

-

To a stirred solution of 1,2,4-trimethylbenzene and paraformaldehyde in the chosen solvent, the Lewis acid catalyst is added portion-wise.

-

Hydrogen chloride is then introduced, either as a gas or in the form of concentrated hydrochloric acid, while maintaining the reaction temperature, typically between 60-80 °C.

-

The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled and quenched by the addition of water or a dilute aqueous acid.

-

The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 1-(Chloromethyl)-2,4,5-trimethylbenzene.

-

Note on Regioselectivity: The chloromethylation of 1,2,4-trimethylbenzene can lead to a mixture of isomers due to the directing effects of the three methyl groups. Careful control of reaction conditions is necessary to maximize the yield of the desired 1-(chloromethyl)-2,4,5-trimethylbenzene isomer.[3]

Key Reactions of 1-(Chloromethyl)-2,4,5-trimethylbenzene

1-(Chloromethyl)-2,4,5-trimethylbenzene is a valuable intermediate for the synthesis of a variety of downstream products, primarily through nucleophilic substitution reactions at the benzylic carbon.

This compound readily reacts with primary and secondary amines to form N-(2,4,5-trimethylbenzyl) substituted amines, which are important building blocks in medicinal chemistry.[3]

Reaction: C₆H₂(CH₃)₃(CH₂Cl) + R¹R²NH → C₆H₂(CH₃)₃(CH₂NR¹R²) + HCl

Detailed Methodology:

-

Reactants: 1-(Chloromethyl)-2,4,5-trimethylbenzene and a primary or secondary amine.

-

Base: A base, such as triethylamine or potassium carbonate, is typically added to neutralize the hydrochloric acid byproduct.[3]

-

Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is commonly used.

-

Procedure:

-

The amine and the base are dissolved in the chosen solvent.

-

1-(Chloromethyl)-2,4,5-trimethylbenzene is added to the solution, often dropwise, at room temperature or with gentle heating.

-

The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

The reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

The organic extracts are combined, washed, dried, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

-

A convenient method for preparing 2,4,5-trimethylbenzyl thioethers involves a two-step process starting with the formation of an S-(2,4,5-trimethylbenzyl)isothiouronium chloride salt.[3]

Step 1: Formation of S-(2,4,5-trimethylbenzyl)isothiouronium chloride

Reaction: C₆H₂(CH₃)₃(CH₂Cl) + (NH₂)₂CS → [C₆H₂(CH₃)₃(CH₂SC(NH₂)₂)]⁺Cl⁻

Detailed Methodology:

-

Reactants: 1-(Chloromethyl)-2,4,5-trimethylbenzene and thiourea.

-

Solvent: A protic solvent such as ethanol is typically used.[3]

-

Procedure:

-

A solution of 1-(Chloromethyl)-2,4,5-trimethylbenzene and thiourea in ethanol is heated at reflux.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the crystalline S-(2,4,5-trimethylbenzyl)isothiouronium chloride precipitates.

-

The solid product is collected by filtration, washed with a cold solvent, and dried.

-

Step 2: Hydrolysis to Thiol and Subsequent Alkylation

The isothiouronium salt can be hydrolyzed under basic conditions to yield the corresponding thiol, which can then be alkylated to form a thioether.

Reaction: [C₆H₂(CH₃)₃(CH₂SC(NH₂)₂)]⁺Cl⁻ + NaOH → C₆H₂(CH₃)₃(CH₂SH) + ... C₆H₂(CH₃)₃(CH₂SH) + R-X → C₆H₂(CH₃)₃(CH₂SR) + HX

Visualized Workflows and Pathways

To facilitate a clearer understanding of the experimental processes and logical relationships, the following diagrams have been generated using the DOT language.

Caption: Workflow for the synthesis of 1-(Chloromethyl)-2,4,5-trimethylbenzene.

Caption: General workflow for the N-alkylation of amines.

Caption: Pathway for the synthesis of thioethers.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(Chloromethyl)-2,4,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational dynamics of 1-(Chloromethyl)-2,4,5-trimethylbenzene. This compound, a substituted toluene derivative, is of interest in synthetic organic chemistry and as a potential building block in drug discovery. This document collates available spectroscopic and structural data from analogous compounds to infer the key structural parameters and conformational preferences of the title molecule. Detailed experimental protocols for the characterization of such compounds are also presented.

Molecular Structure

1-(Chloromethyl)-2,4,5-trimethylbenzene, also known as 5-chloromethyl-1,2,4-trimethylbenzene, possesses a benzene ring substituted with three methyl groups and one chloromethyl group. The substitution pattern on the aromatic ring significantly influences the molecule's electronic properties and steric environment.

Structural Parameters

| Parameter | Expected Value | Source/Analogy |

| Bond Lengths (Å) | ||

| C-C (aromatic) | 1.39 ± 0.02 | General aromatic systems |

| C-C (alkyl-aryl) | 1.51 ± 0.03 | Toluene and its derivatives |

| C-H (aromatic) | 0.95 ± 0.05 | Aromatic C-H bonds |

| C-H (methyl) | 1.09 ± 0.05 | sp³ C-H bonds |

| C-Cl | 1.78 ± 0.03 | Benzyl chlorides |

| C-C (benzyl) | 1.50 ± 0.03 | Benzyl systems |

| Bond Angles (°) | ||

| C-C-C (in ring) | 120 ± 2 | Benzene ring |

| C-C-C (methyl to ring) | 120 ± 3 | Attachment to aromatic ring |

| C-C-Cl (chloromethyl) | 110 ± 3 | sp³ hybridized carbon |

| H-C-H (methyl) | 109.5 ± 2 | Tetrahedral geometry |

Conformational Analysis

The conformational flexibility of 1-(Chloromethyl)-2,4,5-trimethylbenzene is primarily dictated by the rotation of the chloromethyl group around the C-C bond connecting it to the benzene ring. The steric hindrance imposed by the adjacent methyl groups at positions 2 and 4 will be a key determinant of the preferred conformation and the energy barrier to rotation.

Rotational Barrier of the Chloromethyl Group

Experimental determination of the rotational barrier for the chloromethyl group in 1-(Chloromethyl)-2,4,5-trimethylbenzene has not been explicitly reported. However, studies on benzyl chloride have shown a potential barrier to rotation. For benzyl chloride, the conformation where the C-Cl bond is orthogonal to the benzene plane is found to be the most stable in the S1 excited state, with a potential energy barrier of approximately 1900 cm⁻¹ (around 5.4 kcal/mol or 22.6 kJ/mol) for internal rotation.[1] This value can serve as a reasonable estimate for the rotational barrier in the subject molecule, although it is expected to be influenced by the presence of the methyl groups.

The diagram below illustrates the workflow for a computational study to determine the rotational energy profile of the chloromethyl group.

Caption: Workflow for computational conformational analysis.

Experimental Protocols

The characterization of the molecular structure and conformation of 1-(Chloromethyl)-2,4,5-trimethylbenzene would typically involve a combination of synthetic and analytical techniques.

Synthesis

The synthesis of 1-(Chloromethyl)-2,4,5-trimethylbenzene is generally achieved through the chloromethylation of 1,2,4-trimethylbenzene (pseudocumene).

Protocol: Chloromethylation of 1,2,4-trimethylbenzene

-

Reaction Setup: A reaction flask equipped with a stirrer, a dropping funnel, and a reflux condenser is charged with 1,2,4-trimethylbenzene and a suitable solvent (e.g., carbon tetrachloride).

-

Reagents: A mixture of paraformaldehyde and concentrated hydrochloric acid, or chloromethyl methyl ether, can be used as the chloromethylating agent. A Lewis acid catalyst such as zinc chloride is typically added.

-

Reaction Conditions: The reaction mixture is stirred, and the chloromethylating agent is added dropwise at a controlled temperature, often near room temperature. The reaction is then heated to reflux for a specified period to ensure completion.

-

Work-up: After cooling, the reaction mixture is washed with water, a dilute sodium bicarbonate solution, and finally with brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure 1-(Chloromethyl)-2,4,5-trimethylbenzene.

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Synthesis and purification process flow.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the three methyl groups, and the chloromethyl group. The chemical shifts and coupling patterns would confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons (both substituted and unsubstituted), the methyl carbons, and the chloromethyl carbon.

Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For more detailed conformational analysis, variable temperature (VT) NMR experiments can be performed to study the dynamics of the chloromethyl group rotation. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignment of all proton and carbon signals.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information on the solid-state molecular structure, including precise bond lengths, bond angles, and the preferred conformation.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of 1-(Chloromethyl)-2,4,5-trimethylbenzene suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent, or by slow cooling of a hot, saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.

Conclusion

This technical guide has synthesized the available information on the molecular structure and conformation of 1-(Chloromethyl)-2,4,5-trimethylbenzene. While direct experimental data for this specific molecule is limited, a robust understanding of its structural and dynamic properties can be inferred from analogous compounds and established analytical techniques. The provided experimental protocols offer a clear framework for the synthesis and detailed characterization of this compound, which will be valuable for researchers in organic synthesis and medicinal chemistry. Further computational and experimental studies are encouraged to refine the conformational landscape and rotational barriers of this molecule.

References

Spectroscopic Profile of 1-(Chloromethyl)-2,4,5-trimethylbenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(Chloromethyl)-2,4,5-trimethylbenzene, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-(Chloromethyl)-2,4,5-trimethylbenzene (CAS No. 10340-77-9). This information is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.1 (Predicted) | s | 1H | Aromatic H |

| ~7.0 (Predicted) | s | 1H | Aromatic H |

| 4.58 | s | 2H | -CH₂Cl |

| 2.30 | s | 3H | Ar-CH₃ |

| 2.25 | s | 3H | Ar-CH₃ |

| 2.22 | s | 3H | Ar-CH₃ |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~137-130 (Predicted) | Aromatic C (quaternary) |

| ~135-132 (Predicted) | Aromatic CH |

| ~46 (Predicted) | -CH₂Cl |

| ~19 (Predicted) | Ar-CH₃ |

Note: The NMR data presented is based on predictive models and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Strong | C-H stretch (aromatic and aliphatic) |

| ~1610, 1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1450 | Medium | C-H bend (methyl, methylene) |

| ~1260 | Medium | C-H in-plane bend (aromatic) |

| ~800-700 | Strong | C-H out-of-plane bend (aromatic), C-Cl stretch |

Mass Spectrometry (MS)

Expected Fragmentation Pattern

| m/z | Interpretation |

| 168/170 | Molecular ion peak ([M]⁺, [M+2]⁺) due to ³⁵Cl and ³⁷Cl isotopes |

| 133 | Loss of chlorine ([M-Cl]⁺) |

| 119 | Loss of chloromethyl group ([M-CH₂Cl]⁺), tropylium ion |

| 91 | Toluene fragment |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and data validation. Below are generalized procedures for obtaining NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(Chloromethyl)-2,4,5-trimethylbenzene in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (typically 0-10 ppm). Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans is necessary.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the spectra using the solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. For less volatile compounds, direct infusion or other ionization methods can be used.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to elucidate the structure of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 1-(Chloromethyl)-2,4,5-trimethylbenzene.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to 1-(Chloromethyl)-2,4,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Chloromethyl)-2,4,5-trimethylbenzene, a polysubstituted aromatic hydrocarbon, serves as a versatile intermediate in organic synthesis. Its structure, featuring a reactive chloromethyl group appended to a trimethyl-substituted benzene ring, makes it a valuable building block for the introduction of the 2,4,5-trimethylbenzyl moiety into a wide range of molecular frameworks. This guide provides a comprehensive review of its synthesis, chemical properties, and potential applications, with a focus on data relevant to research and development in the chemical and pharmaceutical sciences.

Chemical Properties and Data

1-(Chloromethyl)-2,4,5-trimethylbenzene is a member of the halogenated aromatic hydrocarbon class. The strategic placement of the three methyl groups on the benzene ring influences its electronic properties and reactivity. The following tables summarize its key physical and chemical data.

Table 1: Physical and Chemical Properties

| Property | Value | Unit | Source |

| Molecular Formula | C10H13Cl | [1] | |

| Molecular Weight | 168.66 | g/mol | [1] |

| Standard Gibbs free energy of formation (ΔfG°) | 104.91 | kJ/mol | [1] |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -63.35 | kJ/mol | [1] |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 18.73 | kJ/mol | [1] |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 46.50 | kJ/mol | [1] |

| Log10 of Water solubility in mol/l (log10WS) | -3.93 | [1] | |

| Octanol/Water partition coefficient (logPoct/wat) | 3.351 | [1] | |

| McGowan's characteristic volume (McVol) | 140.240 | ml/mol | [1] |

| Critical Pressure (Pc) | 2687.42 | kPa | [1] |

| Non-polar retention indices (Inp) | 1319.00 - 1335.00 | [1] |

Table 2: Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the structural elucidation of 1-(Chloromethyl)-2,4,5-trimethylbenzene and its derivatives, confirming the substitution pattern on the aromatic ring.[2]

| Type | Description |

| ¹H NMR | Expected signals would include singlets for the three distinct methyl groups, a singlet for the chloromethyl protons, and singlets for the two aromatic protons. The chemical shifts would be indicative of their respective electronic environments. |

| ¹³C NMR | Expected signals would include distinct peaks for the three methyl carbons, the chloromethyl carbon, the two unsubstituted aromatic carbons, and the four substituted aromatic carbons. |

Synthesis and Experimental Protocols

The primary synthetic route to 1-(Chloromethyl)-2,4,5-trimethylbenzene is through the chloromethylation of 1,2,4-trimethylbenzene (pseudocumene).

Blanc Chloromethylation

The most established method is the Blanc chloromethylation reaction.[2] This reaction involves the electrophilic substitution of an aromatic compound with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).[2]

Experimental Protocol: Blanc Chloromethylation of 1,2,4-Trimethylbenzene

-

Reaction Setup: To a stirred solution of 1,2,4-trimethylbenzene in a suitable inert solvent (e.g., carbon tetrachloride), add a source of formaldehyde (e.g., paraformaldehyde) and a Lewis acid catalyst such as zinc chloride.

-

Reaction Conditions: The reaction mixture is typically cooled in an ice bath while hydrogen chloride gas is bubbled through it. The reaction is allowed to proceed for several hours.

-

Work-up: After the reaction is complete, the mixture is poured onto ice water. The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and finally with brine.

-

Purification: The crude product is dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The resulting product can be further purified by vacuum distillation or recrystallization.

Regioselectivity: A significant challenge in the chloromethylation of 1,2,4-trimethylbenzene is controlling the regioselectivity. The three methyl groups are activating and ortho-, para-directing, leading to a potential mixture of isomers.[2] The desired product, 1-(chloromethyl)-2,4,5-trimethylbenzene, results from substitution at the C5 position. Careful control of reaction conditions is necessary to maximize the yield of the target isomer.

Logical Relationship of Blanc Chloromethylation

Caption: Overview of the Blanc chloromethylation reaction for the synthesis of 1-(Chloromethyl)-2,4,5-trimethylbenzene.

Chemical Reactions and Applications in Synthesis

1-(Chloromethyl)-2,4,5-trimethylbenzene is a valuable synthon for introducing the 2,4,5-trimethylbenzyl group into various molecules. Its reactivity is dominated by the lability of the chlorine atom in nucleophilic substitution reactions.

Preparation of Aminomethyl Derivatives

This compound readily reacts with primary or secondary amines via N-alkylation to form N-(2,4,5-trimethylbenzyl) substituted amines.[2] These products are important building blocks in medicinal chemistry. The reaction proceeds through a nucleophilic substitution mechanism where the amine displaces the chloride ion.[2] A base is typically added to neutralize the hydrochloric acid byproduct.[2]

Experimental Workflow for Aminomethyl Derivative Synthesis

References

Health and Safety Information for 1-(Chloromethyl)-2,4,5-trimethylbenzene: A Technical Guide Based on Structural Analogs

Chemical and Physical Properties

Limited data exists for the specific physical and chemical properties of 1-(Chloromethyl)-2,4,5-trimethylbenzene. The following table includes calculated properties for the target compound and experimental data for a related bis(chloromethyl) analog.

| Property | 1-(Chloromethyl)-2,4,5-trimethylbenzene (Calculated)[1] | 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene (Experimental)[2] |

| Molecular Formula | C10H13Cl | C11H14Cl2 |

| Molecular Weight | 168.66 g/mol | 217.13 g/mol |

| Boiling Point | Not Available | 180 °C at 20 mmHg |

| Melting Point | Not Available | 105-107 °C |

| LogP (Octanol/Water Partition Coefficient) | 3.351 | Not Available |

| Water Solubility | Log10WS = -3.93 | Not Available |

Hazard Identification and GHS Classification

No official GHS classification for 1-(Chloromethyl)-2,4,5-trimethylbenzene was found. However, based on the classifications of structurally related compounds, it should be handled as a hazardous substance. The following table summarizes the GHS classifications for related compounds.

| Compound | GHS Pictograms | Hazard Statements |

| 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene [2][3] | Danger | H314: Causes severe skin burns and eye damage |

| 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene [4] | Warning | H315: Causes skin irritation, H335: May cause respiratory irritation |

| 1,2,4-Trimethylbenzene [5][6] | Warning | H226: Flammable liquid and vapour, H304: May be fatal if swallowed and enters airways, H315: Causes skin irritation, H319: Causes serious eye irritation, H332: Harmful if inhaled, H335: May cause respiratory irritation, H411: Toxic to aquatic life with long lasting effects |

| 1,3,5-Trimethylbenzene (Mesitylene) [7] | Warning | H226: Flammable liquid and vapour, H335: May cause respiratory irritation, H411: Toxic to aquatic life with long lasting effects |

Given these classifications, it is prudent to assume that 1-(Chloromethyl)-2,4,5-trimethylbenzene is at a minimum a skin, eye, and respiratory irritant, and potentially corrosive. It may also be flammable and harmful if inhaled or ingested.

Experimental Protocols and Toxicological Information

Detailed experimental protocols for the toxicological assessment of 1-(Chloromethyl)-2,4,5-trimethylbenzene were not found. The toxicological summary below is based on studies conducted on trimethylbenzene isomers, which are structurally similar but lack the chloromethyl group. The presence of the chloromethyl group may significantly alter the toxicological profile.

Summary of Toxicological Data for Trimethylbenzene Isomers:

-

Acute Toxicity: Inhalation of high concentrations of trimethylbenzene isomers can cause central nervous system (CNS) effects such as dizziness, confusion, and headache.[6] Ingestion may lead to chemical pneumonitis if aspirated into the lungs.[6][8]

-

Irritation: Trimethylbenzene isomers are irritating to the skin, eyes, and respiratory tract.[6][8]

-

Chronic Toxicity: Long-term or repeated exposure may lead to defatting of the skin, causing dryness and cracking.[6] Chronic inhalation may affect the lungs, central nervous system, and blood.[6]

-

Developmental Toxicity: Studies on pregnant rats exposed to trimethylbenzene isomers showed maternal and fetal toxicity at high concentrations, including decreased body weight gain.[9]

Handling and Safety Precautions

Based on the potential hazards identified from analogous compounds, the following handling and safety precautions are recommended.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Safe Handling and Storage

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Use only non-sparking tools.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

-

Small Spill: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

-

Large Spill: Evacuate the area. Wear appropriate personal protective equipment. Contain the spill and prevent it from entering drains or waterways. Use a non-sparking tool to collect the material.

Visualizations

Experimental Workflow for Handling a Chemical with Unknown Hazards

The following diagram outlines a logical workflow for handling a chemical with limited safety information, such as 1-(Chloromethyl)-2,4,5-trimethylbenzene.

Hypothetical Signaling Pathway for Irritant-Induced Cellular Response

The following diagram illustrates a generalized signaling pathway that could be initiated by a chemical irritant in skin or respiratory epithelial cells. This is a hypothetical representation and has not been experimentally validated for 1-(Chloromethyl)-2,4,5-trimethylbenzene.

References

- 1. Benzene, 1-(chloromethyl)-2,4,5-trimethyl- (CAS 10340-77-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene 95% | 1585-17-7 [sigmaaldrich.com]

- 3. 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene | C11H14Cl2 | CID 137095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene | C12H15Cl3 | CID 291188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dhc-solvent.de [dhc-solvent.de]

- 6. ICSC 1433 - 1,2,4-TRIMETHYLBENZENE [chemicalsafety.ilo.org]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. ICSC 1155 - 1,3,5-TRIMETHYLBENZENE [inchem.org]

- 9. Developmental toxicity of two trimethylbenzene isomers, mesitylene and pseudocumene, in rats following inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Substitution Patterns of 1,2,4-Trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution patterns of 1,2,4-trimethylbenzene, also known as pseudocumene. It delves into the directing effects of the three methyl groups, which collectively influence the regioselectivity of various electrophilic aromatic substitution reactions. This document summarizes the available quantitative data for sulfonation and provides a qualitative analysis for nitration, halogenation, and Friedel-Crafts reactions. Detailed experimental protocols for key transformations are presented, alongside visualizations of directing effects and experimental workflows to aid in understanding and practical application.

Introduction to Electrophilic Aromatic Substitution on 1,2,4-Trimethylbenzene

1,2,4-Trimethylbenzene is an aromatic hydrocarbon with a benzene ring substituted with three methyl groups. These alkyl groups are activating and ortho-, para-directing, meaning they increase the rate of electrophilic aromatic substitution compared to benzene and direct incoming electrophiles to the positions ortho and para to themselves. The substitution pattern on 1,2,4-trimethylbenzene is a result of the cumulative activating and directing effects of the three methyl groups, as well as steric hindrance.

The available positions for substitution on the 1,2,4-trimethylbenzene ring are C-3, C-5, and C-6. The analysis of the directing effects of the methyl groups is as follows:

-

Position 3: Ortho to the methyl group at C-4 and meta to the methyl groups at C-1 and C-2.

-

Position 5: Ortho to the methyl group at C-4 and para to the methyl group at C-1.

-

Position 6: Ortho to the methyl group at C-1 and meta to the methyl groups at C-2 and C-4.

The interplay of these activating effects and steric hindrance from adjacent methyl groups determines the final product distribution.

Directing Effects and Regioselectivity

The three methyl groups on pseudocumene activate the ring towards electrophilic attack. The positions are not all equally activated, leading to regioselective reactions.

-

Position 5 is generally the most favored for substitution. It is activated by the ortho-directing effect of the C-4 methyl group and the para-directing effect of the C-1 methyl group. It is also relatively sterically unhindered.

-

Position 6 is activated by the ortho-directing effect of the C-1 methyl group. However, it experiences some steric hindrance from the adjacent methyl group at C-1.

-

Position 3 is ortho to the C-2 and C-4 methyl groups, but it is flanked by two methyl groups, leading to significant steric hindrance. Therefore, substitution at this position is generally disfavored.

The following diagram illustrates the directing effects of the methyl groups on the 1,2,4-trimethylbenzene ring.

Specific Electrophilic Substitution Reactions

Sulfonation

The sulfonation of 1,2,4-trimethylbenzene with concentrated sulfuric acid leads to the formation of two main products: 1,2,4-trimethylbenzene-5-sulfonic acid and 1,2,4-trimethylbenzene-6-sulfonic acid. The product distribution is dependent on the sulfonating agent.[1]

| Reagent | 1,2,4-trimethyl-5-sulfonic acid (%) | 1,2,4-trimethyl-6-sulfonic acid (%) | Reference |

| H₂S₂O₇ | 75 ± 2 | 25 ± 2 | [1] |

| H₃SO₄⁺ | 89 ± 2 | 11 ± 2 | [1] |

Nitration

| Product | Predicted Yield | Rationale |

| 1,2,4-Trimethyl-5-nitrobenzene | Major | Activated by two methyl groups (ortho and para); less sterically hindered. |

| 1,2,4-Trimethyl-6-nitrobenzene | Minor | Activated by one methyl group (ortho); some steric hindrance. |

| 1,2,4-Trimethyl-3-nitrobenzene | Negligible | Significant steric hindrance from two adjacent methyl groups. |

Halogenation

| Product | Predicted Yield | Rationale |

| 5-Chloro-1,2,4-trimethylbenzene | Major | Activated by two methyl groups; less sterically hindered. |

| 6-Chloro-1,2,4-trimethylbenzene | Minor | Activated by one methyl group; some steric hindrance. |

| 3-Chloro-1,2,4-trimethylbenzene | Negligible | Significant steric hindrance. |

Friedel-Crafts Acylation

Friedel-Crafts acylation of 1,2,4-trimethylbenzene with an acyl chloride or anhydride in the presence of a Lewis acid catalyst is expected to show high regioselectivity for the 5-position. The bulkiness of the acyl electrophile further accentuates the steric hindrance at the 3 and 6 positions. Quantitative isomer distribution data for the Friedel-Crafts acylation of 1,2,4-trimethylbenzene is not widely reported.

| Product | Predicted Yield | Rationale |

| 1-(2,4,5-Trimethylphenyl)ethan-1-one | Major | Activated by two methyl groups; least sterically hindered position for the bulky acyl group. |

| 1-(2,3,5-Trimethylphenyl)ethan-1-one | Minor/Negligible | Significant steric hindrance. |

| 1-(3,4,6-Trimethylphenyl)ethan-1-one | Negligible | Significant steric hindrance. |

Experimental Protocols

The following are representative experimental protocols for the electrophilic substitution of 1,2,4-trimethylbenzene, adapted from established procedures for similar aromatic compounds.

Protocol for Nitration of 1,2,4-Trimethylbenzene

Materials:

-

1,2,4-Trimethylbenzene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice-water bath.

-

Slowly add 10 mL of concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

-

In a separate flask, dissolve 10 g of 1,2,4-trimethylbenzene in 20 mL of dichloromethane.

-

Slowly add the nitrating mixture (from step 2) to the 1,2,4-trimethylbenzene solution dropwise, ensuring the reaction temperature does not exceed 20 °C.

-

After the addition is complete, continue stirring at room temperature for 1 hour.

-

Pour the reaction mixture slowly over 100 g of crushed ice and stir until all the ice has melted.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product mixture of nitrated 1,2,4-trimethylbenzenes.

-

The isomers can be separated and purified by column chromatography or fractional distillation.

Protocol for Sulfonation of 1,2,4-Trimethylbenzene

Materials:

-

1,2,4-Trimethylbenzene

-

Fuming Sulfuric Acid (20% SO₃)

-

Ice

-

Saturated Sodium Chloride solution

Procedure:

-

In a round-bottom flask equipped with a stirrer, place 12 g of 1,2,4-trimethylbenzene.

-

Cool the flask in an ice-water bath.

-

Slowly and carefully add 20 mL of fuming sulfuric acid to the stirred 1,2,4-trimethylbenzene.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto 100 g of crushed ice.

-

The sulfonic acid product may precipitate. If not, add saturated sodium chloride solution to salt out the product.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold water.

-

Recrystallize the crude product from water to obtain the purified sulfonic acid derivatives.

The following diagram illustrates a general workflow for an electrophilic aromatic substitution reaction.

Conclusion

The electrophilic substitution of 1,2,4-trimethylbenzene is governed by the strong activating and ortho-, para-directing effects of the three methyl groups. This leads to a high degree of regioselectivity, with the 5-position being the most favored site of attack due to a combination of electronic activation and minimal steric hindrance. While quantitative data for sulfonation is available, further research is needed to quantify the isomer distributions for other key electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The provided protocols offer a foundation for the synthesis and study of substituted 1,2,4-trimethylbenzene derivatives, which are valuable intermediates in various fields of chemical research and development.

References

Methodological & Application

Application Notes and Protocols: 1-(Chloromethyl)-2,4,5-trimethylbenzene in Organic Synthesis

Introduction

1-(Chloromethyl)-2,4,5-trimethylbenzene is an aromatic hydrocarbon derivative that serves as a valuable intermediate in organic synthesis.[1] Classified as a substituted benzyl chloride, its utility stems from the reactive chloromethyl group attached to the electron-rich 2,4,5-trimethylphenyl moiety. This functional group is susceptible to nucleophilic substitution, making the compound an excellent precursor for introducing the 2,4,5-trimethylbenzyl group into a wide range of molecular scaffolds. These notes provide an overview of its synthesis, applications, and detailed protocols for its use in the laboratory.

I. Synthesis of 1-(Chloromethyl)-2,4,5-trimethylbenzene

The most common method for synthesizing 1-(Chloromethyl)-2,4,5-trimethylbenzene is through the chloromethylation of 1,2,4-trimethylbenzene (pseudocumene). This reaction, a variant of the Blanc chloromethylation, involves an electrophilic aromatic substitution.

Reaction Mechanism: The reaction is typically conducted under acidic conditions using formaldehyde and hydrogen chloride, with a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃).[1] The catalyst polarizes the formaldehyde, creating a highly reactive electrophile. The electron-rich pseudocumene ring then acts as a nucleophile, attacking the activated formaldehyde. This is followed by the formation of a benzyl alcohol intermediate, which is subsequently converted to the final chloromethyl product.[1]

Regioselectivity: A key challenge in the synthesis is regioselectivity. The 1,2,4-trimethylbenzene molecule has three non-equivalent positions for electrophilic substitution (C3, C5, and C6). The three activating methyl groups direct incoming electrophiles to these positions, potentially leading to a mixture of isomers. The desired product, 1-(Chloromethyl)-2,4,5-trimethylbenzene, results from substitution at the C5 position.[1] Careful control of reaction conditions is necessary to maximize the yield of the target isomer.

II. Applications in Organic Synthesis

The primary utility of 1-(Chloromethyl)-2,4,5-trimethylbenzene lies in its ability to act as an alkylating agent in nucleophilic substitution reactions. This allows for the facile introduction of the 2,4,5-trimethylbenzyl group, a common structural motif in medicinal chemistry and materials science.

A. Synthesis of Aminomethyl Derivatives (N-Alkylation)

The reaction with primary or secondary amines provides access to a diverse library of N-(2,4,5-trimethylbenzyl) substituted amines, which are important building blocks in drug development.[1] The reaction proceeds via an SN2 mechanism, where the amine's lone pair displaces the chloride ion. A base is typically added to neutralize the HCl formed as a byproduct.[1]

B. Synthesis of Thioethers (S-Alkylation)

Thioethers are valuable in both pharmaceutical and material science applications.[1] A reliable method for their synthesis from 1-(Chloromethyl)-2,4,5-trimethylbenzene involves a two-step process. First, reaction with thiourea forms a stable S-(2,4,5-trimethylbenzyl)isothiouronium chloride salt. Subsequent alkaline hydrolysis of this salt yields the corresponding thiol (2,4,5-trimethylbenzyl mercaptan), which can then be used to generate thioethers.[1]

C. Synthesis of Ether Derivatives (O-Alkylation)

In a similar fashion to N- and S-alkylation, 1-(Chloromethyl)-2,4,5-trimethylbenzene can react with alcohols or phenols to form ether linkages. This reaction is typically carried out in the presence of a base to deprotonate the alcohol, forming a more nucleophilic alkoxide or phenoxide ion.

III. Quantitative Data Summary

While specific reaction yields can vary significantly based on substrates and conditions, the following table summarizes typical chloromethylation reactions with various reagents, drawn from analogous syntheses.

| Starting Material | Chloromethylation Reagent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1,2,4-Trifluorobenzene | Chloromethyl methyl ether | Lewis Acid | RT | 10 | 74 | 98.7 | [2] |

| 1,2,4-Trifluorobenzene | Chloromethyl n-octyl ether | Lewis Acid | - | - | 72 | 96.9 | [2] |

| 1,2,4-Trifluorobenzene | Chloromethyl acetyl chloride | Lewis Acid | - | - | 68 | 97.4 | [2] |

| unsym-Trimethylbenzene | HCl-H₂O₂-CH₃COOH | - | 60 | 2 | 82.8 | 99 | [3] |

| p-Xylene | Chlorine | Ionic Liquid | 110-120 | 3-10 | - | >99 | [4] |

IV. Experimental Protocols

The following protocols are generalized procedures for key transformations. Researchers should optimize conditions for their specific substrates. Safety Note: Benzyl chlorides are lachrymators and potential alkylating agents. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for N-Alkylation

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq) and a suitable base (e.g., K₂CO₃, Et₃N, 1.5-2.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

-

Reagent Addition: Add a solution of 1-(Chloromethyl)-2,4,5-trimethylbenzene (1.0-1.2 eq) in the same solvent dropwise to the stirred amine solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may be gently heated (40-60 °C) to increase the rate if necessary.

-

Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.

Protocol 2: General Procedure for S-Alkylation via Isothiouronium Salt

Methodology:

Step 1: Formation of the Isothiouronium Salt

-

Reaction Setup: Dissolve 1-(Chloromethyl)-2,4,5-trimethylbenzene (1.0 eq) and thiourea (1.0-1.1 eq) in a suitable solvent such as ethanol.[1]

-

Reaction: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

-

Isolation: Cool the reaction mixture to room temperature. The S-(2,4,5-trimethylbenzyl)isothiouronium chloride salt will often precipitate and can be collected by filtration.[1]

Step 2: Hydrolysis to the Thiol

-

Reaction Setup: Suspend or dissolve the isothiouronium salt from the previous step in an aqueous solution of a strong base, such as sodium hydroxide (NaOH).[1]

-

Hydrolysis: Heat the mixture to facilitate hydrolysis. The progress can be monitored by the disappearance of the salt.

-

Work-up: After cooling, carefully acidify the mixture with an acid (e.g., HCl) to protonate the thiolate. Extract the resulting thiol with an organic solvent.

-

Purification: Wash the organic layer, dry, and concentrate. The crude thiol can be purified by distillation or chromatography if necessary. This thiol is then ready for use in subsequent reactions.

References

- 1. 1-(Chloromethyl)-2,4,5-trimethylbenzene | 10340-77-9 | Benchchem [benchchem.com]

- 2. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology - Google Patents [patents.google.com]

Application Notes and Protocols for Friedel-Crafts Reactions with 1-(Chloromethyl)-2,4,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for Friedel-Crafts reactions utilizing 1-(chloromethyl)-2,4,5-trimethylbenzene as an alkylating agent. This reagent allows for the introduction of the 2,4,5-trimethylbenzyl moiety onto various aromatic substrates, a valuable transformation in the synthesis of complex organic molecules and potential pharmaceutical intermediates.

Introduction to Friedel-Crafts Alkylation

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a fundamental method for the formation of carbon-carbon bonds to an aromatic ring.[1] The alkylation variant involves the reaction of an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Lewis acid assists in the formation of a carbocation or a polarized complex that acts as the electrophile.[2][3]

1-(Chloromethyl)-2,4,5-trimethylbenzene serves as a reactive benzyl-type halide, which can readily form a stabilized benzylic carbocation, making it an excellent substrate for Friedel-Crafts alkylation. The resulting diarylmethane derivatives are important structural motifs in various fields of chemical research.

Reaction Mechanism and Signaling Pathway

The generally accepted mechanism for the Friedel-Crafts alkylation with 1-(chloromethyl)-2,4,5-trimethylbenzene is depicted below. The Lewis acid catalyst activates the alkyl halide, facilitating the attack by the electron-rich aromatic ring.

Caption: General mechanism of Friedel-Crafts alkylation.

Experimental Data for Related Reactions

Table 1: Friedel-Crafts Alkylation of Aromatic Compounds with Simple Alkyl Halides

| Aromatic Substrate | Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzene | Chloromethane | AlCl₃ | Benzene (excess) | Room Temp. | Not specified | --INVALID-LINK-- |

| Toluene | Chloromethane | AlCl₃ | Toluene (excess) | 0 - 25 | Mixture of isomers | --INVALID-LINK-- |

| p-Xylene | 1-Bromopropane | AlCl₃ | p-Xylene (excess) | Not specified | Not specified | --INVALID-LINK-- |

| Benzene | 2-Chloropropane | AlCl₃ | Benzene (excess) | Not specified | Not specified | --INVALID-LINK-- |

Table 2: Chloromethylation of Aromatic Compounds (Synthesis of Starting Material Analogs)

| Aromatic Substrate | Chloromethylating Agent | Catalyst | Temperature (°C) | Yield (%) | Reference |

| 1,2,4-Trifluorobenzene | Chloromethyl methyl ether | AlCl₃ | Room Temp. | 80 | CN101033169A |

| 1,2,4-Trifluorobenzene | Chloromethyl methyl ether | ZnCl₂ | Not specified | 76 | CN101033169A |

Detailed Experimental Protocol: General Procedure for Friedel-Crafts Alkylation

This protocol provides a general methodology for the alkylation of an aromatic substrate with 1-(chloromethyl)-2,4,5-trimethylbenzene. The specific quantities and reaction parameters should be optimized for each specific substrate.

Materials:

-

1-(Chloromethyl)-2,4,5-trimethylbenzene

-

Aromatic substrate (e.g., benzene, toluene, xylene, anisole)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous solvent (e.g., carbon disulfide, dichloromethane, or excess aromatic substrate)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

-

Condenser

-

Drying tube (e.g., filled with calcium chloride)

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Experimental Workflow:

Caption: General workflow for a Friedel-Crafts alkylation experiment.

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a drying tube, add the aromatic substrate (1.2 to 5 equivalents) and the anhydrous solvent. Cool the flask in an ice bath.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (1.1 equivalents) to the cooled solution in portions. Stir the mixture until the catalyst is well-dispersed.

-

Addition of Alkylating Agent: Dissolve 1-(chloromethyl)-2,4,5-trimethylbenzene (1 equivalent) in a minimal amount of the anhydrous solvent in an addition funnel. Add this solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. If a solvent like dichloromethane was used, separate the organic layer. If the aromatic substrate was used as the solvent, extract the aqueous layer with a fresh portion of the aromatic substrate or another suitable organic solvent.

-

Washing: Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired diarylmethane derivative.

Safety Precautions:

-

Friedel-Crafts reactions should be performed in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.

-

1-(Chloromethyl)-2,4,5-trimethylbenzene is a lachrymator and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The reaction can be exothermic, especially during the addition of the catalyst and the alkylating agent. Proper temperature control is crucial.

Conclusion